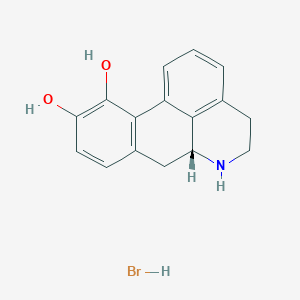

R(-)-Norapomorphine hydrobromide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

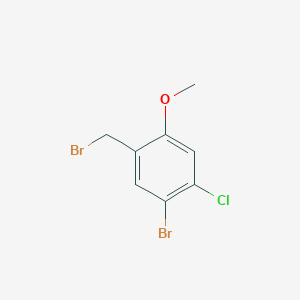

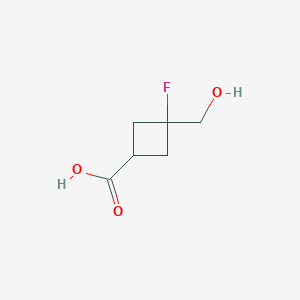

R(-)-Norapomorphine hydrobromide is a dopamine receptor agonist that has been extensively studied for its potential use in the treatment of various neurological disorders, including Parkinson's disease. It is a derivative of apomorphine, a naturally occurring alkaloid found in the opium poppy. R(-)-Norapomorphine hydrobromide has been shown to have a higher affinity for the dopamine D2 receptor than apomorphine and has been found to be more effective in treating Parkinson's disease.

Applications De Recherche Scientifique

Analytical Method Development

- GC/MS Analysis in Plasma and Urine : A method was developed for analyzing R(-)-norapomorphine, along with R(-)-apomorphine and R(-)-apocodeine, in human plasma and urine. This method is crucial for studying bioavailability and pharmacokinetics of these compounds (Libert et al., 2005).

Radiotracer Development for PET Imaging

- Dopamine D2/3 Agonist Radiotracer : R(-)-norapomorphine has been used as a radiotracer in PET imaging studies to investigate dopamine D2/3 receptors. This is vital for understanding dopamine's role in various neurological conditions (Narendran et al., 2010).

Synthesis and Characterization

- Tritiated R(-)-Norapomorphine Synthesis : The synthesis of tritiated R(-)-norapomorphine was developed, addressing specific challenges like regioisomer and oxidation problems. This synthesis is crucial for further pharmacological and biochemical studies (Malmquist et al., 2007).

Neuropharmacological Research

Influence on Rodent Aggressive Behavior : R(-)-norapomorphine's impact on aggressive behavior in rodents has been studied, revealing its significant effects depending on experimental conditions. This helps in understanding the neurological pathways involved in aggression (Baggio & Ferrari, 2004).

PET Imaging of D2/3 Receptors : Studies have explored using R(-)-norapomorphine as a radiotracer in PET imaging to investigate D2/3 receptors. This has implications for understanding various psychiatric and neurological disorders (Narendran et al., 2009).

Oxidation and Stability Studies

Autooxidation Products Study : Research has been conducted on the autooxidation products of apomorphine and its derivatives, including R(-)-norapomorphine. Understanding these products is essential for pharmacological safety and efficacy (Udvardy et al., 2011).

Stability in Aqueous Solutions : The stability of R(-)-apomorphine hydrochloride in aqueous sodium bisulphite solutions was studied, providing insights into its stability and shelf life for clinical and research purposes (Ng Ying Kin et al., 2001).

Neuroprotective Effects in Parkinson's Disease Model : The neuroprotective effects of R(-)-apomorphine in a rat model of Parkinson's disease were investigated, offering insights into potential therapeutic applications (Yuan et al., 2004).

Probing High Affinity States of Dopamine Receptors : Research using positron-labeled R(-)-norapomorphine explored the high affinity states of dopamine receptors, contributing to our understanding of dopaminergic signaling in the brain (Hwang et al., 2005).

LC-MS/MS Analysis in Clinical Studies : A liquid chromatography-tandem mass spectrometry method for quantifying R(-)-norapomorphine was developed. This method is critical for clinical studies, particularly in pharmacokinetics and bioavailability research (Chen et al., 2020).

PET Imaging of D2 Receptors : The use of R(-)-norapomorphine in PET imaging studies has provided valuable insights into the D2 receptors, which are significant for understanding various neuropsychiatric conditions (Hwang et al., 2000).

Propriétés

IUPAC Name |

(6aR)-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol;hydrobromide |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2.BrH/c18-13-5-4-10-8-12-14-9(6-7-17-12)2-1-3-11(14)15(10)16(13)19;/h1-5,12,17-19H,6-8H2;1H/t12-;/m1./s1 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SKTWZBLODKWJOU-UTONKHPSSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CN[C@@H]2CC3=C(C4=CC=CC1=C24)C(=C(C=C3)O)O.Br |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16BrNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

334.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(R)-5,6,6a,7-Tetrahydro-4H-dibenzo[de,g]quinoline-10,11-diol hydrobromide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(furan-3-ylmethyl)-2-methyl-N-(thiophen-2-ylmethyl)imidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2682594.png)

![Ethyl 2-(2-((6-acetyl-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B2682596.png)

![2-(3-Phenyl-[1,2,4]oxadiazol-5-YL)-ethylamine hydrochloride](/img/no-structure.png)

![Benzo[d][1,3]dioxol-5-yl(4-(thiophen-3-yl)piperidin-1-yl)methanone](/img/structure/B2682599.png)

![(Z)-3-(((4-chloro-2-methoxy-5-methylphenyl)amino)methylene)-1-(3-fluorobenzyl)-1H-thieno[3,2-c][1,2]thiazin-4(3H)-one 2,2-dioxide](/img/structure/B2682603.png)

![N-(4-bromophenyl)-2-((3-methyl-4-oxo-4H-[1,3,4]thiadiazolo[2,3-c][1,2,4]triazin-7-yl)thio)acetamide](/img/structure/B2682605.png)